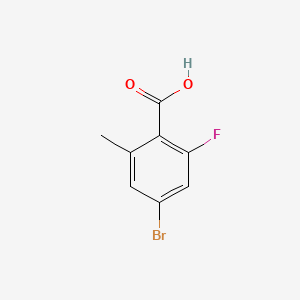
4-Bromo-2-fluoro-6-methylbenzoic acid
Cat. No. B597460
Key on ui cas rn:
1242157-23-8
M. Wt: 233.036
InChI Key: VFWRRIRDHDOGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299077B2
Procedure details


4-bromo-2-fluoro-6-methyl benzoic acid (200 g) was dissolved in 1 L of THF and treated portion wise with carbonyldiimidazole (180 g, 1.3 eq). The reaction mixture is stirred at ambient temperature for about 3 hours and then quenched by addition of aqueous ammonium hydroxide (400 ml). The resulting reaction mixture was stirred overnight at ambient temperature and then concentrated under reduced pressure to about 0.5 L volume. The resulting slurry was diluted by adding 1 L of water. The precipitated product was isolated by filtration, washed with water (3×300 ml), dried under vacuum at about 60° C. to obtain 174 g (87% isolated yield) of product.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6](O)=[O:7])=[C:4]([F:12])[CH:3]=1.C(N1C=CN=C1)([N:15]1C=CN=C1)=O>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]([C:6]([NH2:15])=[O:7])=[C:4]([F:12])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C(=C1)C)F
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at ambient temperature for about 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of aqueous ammonium hydroxide (400 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred overnight at ambient temperature
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to about 0.5 L volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting slurry was diluted
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 1 L of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated product was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×300 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at about 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
174 g (87% isolated yield) of product
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC(=C(C(=O)N)C(=C1)C)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
